Physostigmine Physostigmine Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998)
Physostigmine is a carbamate ester and an indole alkaloid. It has a role as a miotic, an EC 3.1.1.8 (cholinesterase) inhibitor and an antidote to curare poisoning.
A cholinesterase inhibitor that is rapidly absorbed through membranes. It can be applied topically to the conjunctiva. It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity.
Physostigmine is a natural product found in Streptomyces, Physostigma venenosum, and other organisms with data available.
See also: Physostigmine Salicylate (has salt form).
Brand Name: Vulcanchem
CAS No.: 57-47-6
VCID: VC21342265
InChI: InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1
SMILES: CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol

Physostigmine

CAS No.: 57-47-6

Cat. No.: VC21342265

Molecular Formula: C15H21N3O2

Molecular Weight: 275.35 g/mol

* For research use only. Not for human or veterinary use.

Physostigmine - 57-47-6

CAS No. 57-47-6
Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
IUPAC Name [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate
Standard InChI InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1
Standard InChI Key PIJVFDBKTWXHHD-HIFRSBDPSA-N
Isomeric SMILES C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
SMILES CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Canonical SMILES CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Colorform ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE
WHITE MICROCRYSTALLINE POWDER
Colorless or pinkish crystals
Melting Point 221 to 223 °F (EPA, 1998)
105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C)
Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/
Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/
105.5 °C

Chemical Properties and Structure

Chemical Identity and Structure

Physostigmine (C₁₅H₂₁N₃O₂) has a molecular weight of 275.35 and is characterized as 1,3a,8-trimethyl-2,3,3a,8a-tetrahydropyrrolo[2,3-b]indol-5-yl-N-methylcarbamate . Its structure features a tertiary amine with a pKa of 8.2, which contributes to its lipophilicity and ability to cross the blood-brain barrier unlike quaternary ammonium cholinesterase inhibitors .

Physical Properties

Physostigmine exists as an off-white crystalline powder with the following physical characteristics:

PropertyValue
Melting point102-104°C
pKa6.12, 12.24 (at 25°C)
Optical activity-120° (CHCl₃)
Boiling point418.29°C (estimate)
Density1.166±0.06 g/cm³ (20°C, 760 Torr)
Refractive index1.5600 (estimate)
Flash point>100°C

Table 1: Physical properties of physostigmine

Solubility and Stability

Physostigmine exhibits varying solubility in different solvents:

SolventSolubility Ratio
Water1:75
Alcohol1:10
Chloroform1:1
Ether1:30
DMSOSoluble

Table 2: Solubility profile of physostigmine

The compound is sensitive to heat, light, moisture, and bases, undergoing rapid decomposition under these conditions. In solution, it hydrolyzes to methyl carbamic acid and eseroline, neither of which inhibits AChE. Eseroline oxidizes to a red compound called rubreserine, which further decomposes to eserine blue and eserine brown. Solutions are most stable at pH 6 and should never be sterilized by heat .

Pharmacology

Mechanism of Action

Physostigmine is a reversible inhibitor of acetylcholinesterase that acts as a competitive inhibitor of the enzyme. It inhibits AChE by acting as a substrate and carbamylating the enzyme at the catalytic site . Despite being a relatively poor carbamylating agent, physostigmine has exceptionally high affinity (Ki ~ 10⁻⁹ M) for the catalytic site compared to acetylcholine (Ks ~ 10⁻⁴ M) .

The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses . This results in enhanced stimulation of both nicotinic and muscarinic receptors throughout the body . Importantly, physostigmine's inhibition of cholinesterase varies with pH, with greater inhibition observed in acidic media, suggesting the protonated form contributes significantly to its activity .

Pharmacokinetics

As a tertiary amine, physostigmine crosses the blood-brain barrier readily, allowing it to exert both central and peripheral effects. This property distinguishes it from many other cholinesterase inhibitors and makes it particularly valuable for treating conditions with central anticholinergic effects .

Pharmacodynamic Effects

Physostigmine produces several pharmacological effects:

  • Enhances cholinergic transmission

  • Increases skeletal and smooth muscle contraction

  • Increases glandular secretion (salivary, sweat, and gastrointestinal)

  • Improves cognitive function and memory

  • Reverses anticholinergic effects (e.g., mydriasis, tachycardia)3

It also has nonspecific analeptic (arousal) effects resulting from cholinergic stimulation of the reticular activating system in the brain stem .

Clinical Applications

Treatment of Anticholinergic Toxicity

Physostigmine is the preferred treatment for anticholinergic toxicity, with a clear biological rationale supported by extensive clinical experience demonstrating both effectiveness and safety . Anticholinergic toxicity consists of a well-described central and peripheral syndrome, seen in up to 20% of poisoning admissions due to the high prevalence of medications with muscarinic receptor antagonism .

The most challenging clinical manifestation is a central syndrome typically presenting as hyperactive delirium with marked perceptual abnormalities, sometimes extending to auditory or visual hallucinations. This delirium results from antagonism of central nervous system M1 receptors and significantly increases hospital resource utilization, including intensive care unit admissions and longer lengths of stay .

Use in Alzheimer's Disease

Physostigmine has been investigated for potential cognitive benefits in Alzheimer's disease patients. A multicenter trial evaluated controlled-release physostigmine salicylate in 1,111 mild-to-moderate Alzheimer's disease subjects. The study found that physostigmine-treated patients scored 1.75 points higher on the Alzheimer Disease Assessment Scale (ADAS) cognitive subscale than placebo-treated patients (p = 0.003) and 0.26 points higher on the Clinical Global Impression of Change (p = 0.012) .

Other Clinical Uses

Physostigmine is also used in the treatment of glaucoma due to its ability to decrease intraocular pressure. As a cholinesterase inhibitor that can be applied topically to the conjunctiva, it increases the availability of acetylcholine at the neuromuscular junction, facilitating the contraction of the ciliary muscle and increased outflow of aqueous humor .

Clinical Practice Patterns

The use of physostigmine varies significantly among clinicians and institutions. Data from the ToxIC registry, a nationwide repository of clinical toxicology data, revealed that patients with anticholinergic toxicity are more likely to receive benzodiazepines than physostigmine (28.7% vs. 12.4%) as monotherapy, and many patients receive no treatment for their toxidrome .

The rate of physostigmine use also varies by causative agent. The highest rate was observed for cyclobenzaprine exposure (52%) and the lowest for cyclic antidepressants (7%). Physostigmine was used more frequently for agents with primarily anticholinergic effects (26.6%) compared to those with mixed or unknown effects (15.1%) .

These differences in prescribing patterns highlight the ongoing debate about the optimal management of anticholinergic toxicity and the need for clearer guidelines regarding physostigmine use.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator